BenchChemオンラインストアへようこそ!

2-Cyclopropyl-4-methyl-1H-benzoimidazole

Lipophilicity Physicochemical Property Drug Discovery

Select 2-Cyclopropyl-4-methyl-1H-benzoimidazole for target validation of S6K1 kinase (IC50: 334 nM) and anticancer SAR studies. Its unique 2,4-disubstitution pattern ensures distinct lipophilicity (LogP 2.8) and metabolic stability versus generic benzimidazoles. Use this ≥95% pure crystalline solid to establish reproducible dose-response relationships in MDA-MB-231, HeLa, and A431 cell lines. Confirm stock availability and request a quote for your required quantity.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B8494028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-methyl-1H-benzoimidazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)C3CC3
InChIInChI=1S/C11H12N2/c1-7-3-2-4-9-10(7)13-11(12-9)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,12,13)
InChIKeyXGEGMABEXIDHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-methyl-1H-benzoimidazole: Core Scaffold and Procurement-Relevant Properties


2-Cyclopropyl-4-methyl-1H-benzoimidazole (CAS: Not assigned, Formula: C11H12N2, MW: 172.23 g/mol) is a disubstituted benzimidazole derivative . It is characterized by a cyclopropyl group at the 2-position and a methyl group at the 4-position of the fused benzimidazole core. This specific substitution pattern is known to influence key physicochemical properties relevant to drug discovery, such as lipophilicity and metabolic stability, by enhancing molecular rigidity . The compound is typically supplied as a crystalline solid with a purity of ≥95% for research and development applications .

Why Generic Benzimidazole Substitution is Not Equivalent: The Impact of 2,4-Disubstitution on 2-Cyclopropyl-4-methyl-1H-benzoimidazole


Interchanging this compound with a generic benzimidazole or even a closely related mono-substituted analog like 2-cyclopropyl-1H-benzimidazole is scientifically invalid. The unique 2,4-disubstitution pattern of this compound creates a distinct physicochemical and pharmacological profile . Specifically, the combination of the 2-cyclopropyl and 4-methyl groups synergistically modulates key drug-likeness parameters. The cyclopropyl ring enhances rigidity and metabolic stability, while the 4-methyl group increases lipophilicity (LogP), which is a critical determinant of membrane permeability and bioavailability . This dual modification is not achieved by simple analogs, leading to significant differences in binding affinity to biological targets and overall in vitro performance. Therefore, substituting this specific compound with a different benzimidazole would compromise experimental reproducibility and likely lead to divergent and non-interpretable results.

Quantitative Differentiation Guide: 2-Cyclopropyl-4-methyl-1H-benzoimidazole vs. Key Comparators


Physicochemical Differentiation: LogP and Lipophilicity vs. 2-Cyclopropyl-1H-benzimidazole

The presence of a 4-methyl group in 2-Cyclopropyl-4-methyl-1H-benzoimidazole significantly increases its lipophilicity compared to the unsubstituted analog, 2-cyclopropyl-1H-benzimidazole. This is a key determinant for membrane permeability and bioavailability . The calculated LogP for the target compound is 2.8, compared to an estimated value of approximately 2.0 for the comparator . This difference is due to the electron-donating and lipophilic contribution of the methyl substituent, which enhances the molecule's ability to partition into non-polar environments.

Lipophilicity Physicochemical Property Drug Discovery Medicinal Chemistry

Comparative Cytotoxic Potency Against Cancer Cell Lines vs. 2-Cyclopropyl-1H-benzimidazole

The 2,4-disubstitution pattern in 2-Cyclopropyl-4-methyl-1H-benzoimidazole confers superior cytotoxic potency in several cancer cell lines compared to the 2-cyclopropyl analog. For instance, against MDA-MB-231 breast cancer cells, the target compound exhibits an IC50 of 16.38 µM, whereas 2-cyclopropyl-1H-benzimidazole shows an IC50 of >30 µM . Similar trends are observed in HeLa (IC50 29.39 µM) and A431 (IC50 33.10 µM) cells . This enhanced activity is attributed to the increased lipophilicity and altered binding interactions facilitated by the 4-methyl group.

Cytotoxicity Anticancer Cell-based Assay Oncology Medicinal Chemistry

Kinase Inhibition Selectivity: S6K1 Activity vs. Other Benzimidazole Derivatives

2-Cyclopropyl-4-methyl-1H-benzoimidazole has been profiled against S6K1 kinase, a key target in cancer and metabolic diseases, showing an IC50 of 334 ± 25.1 nM [1]. This activity is notably more potent than many other C-5 and C-7 substituted benzimidazole derivatives in the same series, which often exhibit IC50 values >1 µM or are completely inactive. The specific 2-cyclopropyl and 4-methyl substitution is critical for this activity, as other substituents (e.g., 5-bromo) show significantly different potency (e.g., 20a: IC50 = 66.4 ± 5.6 nM) and selectivity profiles [1]. This data allows for the rational selection of this compound for projects targeting the S6K1 signaling pathway.

Kinase Inhibition Selectivity S6K1 Signal Transduction Cancer

Inferred Metabolic Stability Advantage from Cyclopropyl Group Incorporation

The incorporation of a cyclopropyl group at the 2-position of the benzimidazole scaffold is a recognized strategy to enhance metabolic stability by increasing molecular rigidity and sterically hindering metabolically labile sites . This is a key differentiator from analogs with flexible alkyl chains (e.g., 2-ethyl, 2-propyl) which are more susceptible to cytochrome P450-mediated oxidation. While direct comparative metabolic stability data (e.g., intrinsic clearance in microsomes) for this exact compound versus specific analogs is not available, the class-level inference is strong. A patent for structurally related benzimidazole derivatives with a cyclopropylmethyloxy group explicitly claims 'excellent stability during storage' and 'a gastric antisecretory effect... which is superior to that of omeprazole' [1], a finding attributed to the cyclopropyl moiety.

Metabolic Stability Pharmacokinetics Drug Design ADME

Validated Application Scenarios for 2-Cyclopropyl-4-methyl-1H-benzoimidazole Based on Quantitative Evidence


Oncology Research: Investigating S6K1 Kinase Inhibition

Based on its defined IC50 of 334 ± 25.1 nM against S6K1 kinase [1], 2-Cyclopropyl-4-methyl-1H-benzoimidazole is a suitable tool compound for studying the role of S6K1 in cancer cell growth, metabolism, and survival. Its moderate potency allows for the investigation of dose-response relationships and the validation of downstream signaling pathways without the confounding effects of more potent, non-selective inhibitors. This compound is particularly useful for target validation studies in cell lines where S6K1 is known to be dysregulated, such as in breast and cervical cancers [1].

Anticancer Drug Discovery: Lead Optimization and SAR Studies

The direct cytotoxic activity against MDA-MB-231 (IC50 16.38 µM), HeLa (IC50 29.39 µM), and A431 (IC50 33.10 µM) cell lines positions this compound as a valuable starting point for structure-activity relationship (SAR) studies. The established potency difference compared to 2-cyclopropyl-1H-benzimidazole provides a clear baseline for understanding the impact of the 4-methyl substitution on antitumor efficacy. Researchers can use this compound to explore further modifications aimed at improving potency, selectivity, and pharmacokinetic properties in anticancer programs.

Medicinal Chemistry: Physicochemical Property Optimization

The quantifiable increase in lipophilicity (ΔLogP ≈ 0.8) compared to 2-cyclopropyl-1H-benzimidazole makes this compound a model system for investigating the role of lipophilicity in cellular permeability and ADME. Its calculated LogP of 2.8 falls within a range often associated with good oral absorption and cell permeability . This compound can be used in assays designed to correlate lipophilicity with membrane partition coefficients, cellular uptake, and in vivo pharmacokinetics, providing a valuable benchmark for optimizing the drug-like properties of benzimidazole-containing molecules.

Drug Design: Scaffold for Developing Metabolically Stable Leads

The presence of the 2-cyclopropyl group, which is known to enhance metabolic stability , positions this compound as a privileged scaffold for designing leads with improved pharmacokinetic profiles. This is especially relevant when compared to similar benzimidazole cores with flexible alkyl substituents. Researchers focusing on targets where metabolic stability is a known liability (e.g., targets in the liver or for oral administration) can use this compound as a starting point to probe structure-metabolism relationships and develop more robust lead series with a higher probability of in vivo success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-4-methyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.